1-Oxa-9-azaspiro[5.5]undecan-9-amine
Description
Properties
CAS No. |
2098123-21-6 |
|---|---|
Molecular Formula |
C9H18N2O |
Molecular Weight |
170.25 g/mol |
IUPAC Name |
1-oxa-9-azaspiro[5.5]undecan-9-amine |
InChI |
InChI=1S/C9H18N2O/c10-11-6-4-9(5-7-11)3-1-2-8-12-9/h1-8,10H2 |
InChI Key |
STDXZFTVQUOGAM-UHFFFAOYSA-N |
SMILES |
C1CCOC2(C1)CCN(CC2)N |
Canonical SMILES |
C1CCOC2(C1)CCN(CC2)N |
Origin of Product |
United States |
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
The pharmacological profile of 1-oxa-9-azaspiro[5.5]undecan-9-amine derivatives is highly dependent on substituents attached to the spirocyclic core. Below is a detailed comparison with structurally related compounds:
Lipophilic vs. Polar Substituents in FFA1 Agonism
- Lipophilic Derivatives: Example: 9-(Phenylmethyl)-1-oxa-9-azaspiro[5.5]undecan-4-amine (CAS: 1306739-52-5, C₁₆H₂₄N₂O) . Activity: Exhibits nanomolar potency (EC₅₀ ≈ 0.014 μM) as a free fatty acid receptor 1 (FFA1/GPR40) agonist, comparable to TAK-875, a clinical candidate for T2DM . Mechanism: Lipophilicity enhances membrane permeability and receptor binding .
- Polar Derivatives :
Antibacterial Spirocyclic Derivatives
- Ciprofloxacin Analogs :
- Example : 7-(1-Oxa-9-azaspiro[5.5]undec-9-yl) derivatives of ciprofloxacin .
- Activity : Superior potency against Acinetobacter baumannii and Bacillus cereus (MIC₉₀ < 1 μg/mL) compared to piperazine-containing ciprofloxacin .
- Advantage : The spirocycle’s rigidity improves target engagement by reducing conformational entropy .
- Spirocyclic Pyrrolidines :
Antituberculosis Agents
- MmpL3 Inhibitors: Example: 1-Oxa-9-azaspiro[5.5]undecane derivatives targeting the MmpL3 protein in Mycobacterium tuberculosis . Activity: Cidal activity against M. Comparison: Non-spirocyclic analogs (e.g., adamantane derivatives) show lower potency due to reduced three-dimensionality .
Comparative Data Table
Key Research Findings
Substituent-Driven Potency : Lipophilic groups (e.g., benzyl) enhance FFA1 agonism by 100-fold compared to polar derivatives, highlighting the role of logP in receptor activation .
Conformational Rigidity : The spirocyclic core improves antibacterial activity by pre-organizing the molecule for target binding, unlike flexible piperazine analogs .
Metabolic Limitations : Antituberculosis derivatives suffer from rapid hepatic clearance, necessitating prodrug strategies .
Preparation Methods
Prins Cyclization-Based Synthesis
One of the most common and effective synthetic routes to 1-oxa-9-azaspiro[5.5]undecan derivatives, including 1-oxa-9-azaspiro[5.5]undecan-9-amine, is via the Prins cyclization reaction. This method involves the acid-catalyzed reaction of a piperidin-4-one derivative with an olefin, enabling the formation of the spirocyclic framework in a single step. The Prins cyclization is favored for its ability to construct the spirocyclic ring system with high efficiency and relative stereochemical control.
- Reaction conditions: Typically conducted under acidic catalysis, often using strong acids such as trifluoroacetic acid or Lewis acids, at controlled temperatures to optimize yield and selectivity.
- Advantages: This method allows for the rapid assembly of the spirocyclic core, reducing the number of steps and purification procedures.
- Challenges: Diastereomeric mixtures are common, requiring chromatographic separation techniques such as preparative HPLC for isolation of pure stereoisomers.
Multi-Step Synthesis via Cyclization and Functionalization
Alternative synthetic routes involve multi-step sequences starting from simpler cyclic amines or ketones, followed by cyclization and subsequent functional group transformations to install the amine and oxygen heteroatoms at the correct positions.
- For example, starting from substituted piperidine derivatives, cyclization reactions form the spirocyclic core, followed by reduction or substitution reactions to introduce the amine functionality at the 9-position.
- Reaction steps often include:
- Nucleophilic substitution to introduce amine groups.
- Reduction of ketones or imines to amines using reagents like lithium aluminum hydride.
- Oxidation or controlled functional group transformations to adjust oxygen-containing moieties.
Detailed Reaction Conditions and Examples
| Step | Reaction Type | Reagents/Conditions | Outcome/Notes |
|---|---|---|---|
| 1 | Prins Cyclization | Piperidin-4-one derivative + olefin, acid catalyst (e.g., TFA), room temperature to reflux | Formation of spirocyclic core in one step, diastereomeric mixture |
| 2 | Reduction | Lithium aluminum hydride (LiAlH4) in ether solvents | Reduction of ketone or imine intermediates to amine |
| 3 | Substitution | Alkyl halides or nucleophiles under basic conditions | Introduction of benzyl or other substituents at nitrogen |
| 4 | Purification | Preparative HPLC (chiral columns), flash chromatography | Isolation of stereochemically pure isomers |
- A representative example from literature describes the synthesis of 2-methyl-9-phenethyl-4-phenyl-1-oxa-4,9-diazaspiro[5.5]undecan-3-one, which shares the spirocyclic core with this compound, involving:
Research Findings on Synthesis Optimization
- Temperature control: Cooling to low temperatures (e.g., −78 °C) during base addition (e.g., potassium tert-butoxide) improves selectivity and yield in cyclization steps.
- Solvent effects: Use of polar aprotic solvents like DMSO and THF enhances reaction rates and solubility of intermediates.
- Base selection: Potassium tert-butoxide is effective for deprotonation and cyclization steps under nitrogen atmosphere to avoid moisture and oxidation.
- Chiral resolution: Preparative chiral HPLC is essential for isolating enantiomerically pure compounds, which is critical for biological activity studies.
Data Table Summarizing Key Preparation Parameters
| Parameter | Typical Value/Condition | Impact on Synthesis |
|---|---|---|
| Catalyst | Acid catalyst (e.g., trifluoroacetic acid) | Promotes Prins cyclization |
| Temperature | Room temperature to 50 °C; low temp (−78 °C) for base addition | Controls reaction rate and stereoselectivity |
| Solvent | DMSO, THF | Enhances solubility and reaction efficiency |
| Base | Potassium tert-butoxide | Facilitates cyclization |
| Purification | Flash chromatography, preparative chiral HPLC | Isolates pure stereoisomers |
| Yield | Up to 84% for key intermediates | High efficiency in optimized protocols |
Summary of Preparation Methodologies
- The Prins cyclization stands out as the principal method for constructing the spirocyclic core of this compound, offering a convergent and efficient route.
- Multi-step synthetic routes involving cyclization, reduction, and substitution provide alternative pathways, especially when specific substitutions or stereochemistry are required.
- Optimization of reaction conditions such as temperature, solvent, and base choice significantly impacts yield and stereochemical purity.
- Advanced purification techniques like chiral preparative HPLC are necessary to obtain enantiomerically pure compounds, crucial for biological evaluation.
- The synthesis protocols are adaptable for scale-up with potential industrial applications, employing continuous flow reactors and catalytic systems for improved efficiency.
Q & A
Q. What synthetic methodologies are commonly employed to synthesize 1-Oxa-9-azaspiro[5.5]undecan-9-amine derivatives?
The synthesis of spirocyclic amines like this compound typically involves multicomponent reactions or cyclization strategies. For example, analogs such as N-cyclopropyl-3-phenyl-1-oxa-4-azaspiro[5.5]undecan-9-amine are synthesized via reactions between aldehydes (e.g., benzaldehyde) and amines (e.g., cyclopropylamine) under automated conditions, yielding diastereomeric mixtures (30% yield before purification) . Another approach uses benzo[d][1,3]dioxole-5-carbaldehyde with cyclobutanamine and iSnAP resin, producing derivatives with yields ranging from 3% to 41% depending on stereochemistry . Key steps include chromatography for purification and preparative HPLC for diastereomer resolution .
Q. Which spectroscopic techniques are critical for structural elucidation of this compound analogs?
Structural characterization relies on:
- NMR spectroscopy : H and C NMR identify stereochemical environments and substituent effects. For instance, diastereomers exhibit distinct splitting patterns (e.g., δ 8.58 ppm for triazole protons in one derivative) .
- HRMS (ESI) : Validates molecular formulas (e.g., m/z 401.2055 for a trifluoroethyl-substituted analog) .
- IR spectroscopy : Detects functional groups (e.g., carbonyl stretches at ~1700 cm) . Combined, these methods confirm spirocyclic core integrity and substituent regiochemistry .
Q. How does the spirocyclic architecture influence the compound’s physicochemical properties?
The rigid spirocyclic framework enhances metabolic stability and conformational restriction, which is advantageous in drug discovery. For example, 3-oxa-9-azaspiro[5.5]undecane hydrochloride exhibits a stable bicyclic structure due to fused oxa-aza rings, reducing rotational freedom and improving binding selectivity . This rigidity also impacts solubility and crystallinity, requiring solvent optimization in synthetic protocols .
Advanced Research Questions
Q. What strategies address diastereomer formation during synthesis of this compound derivatives?
Diastereomer resolution is critical for stereochemical purity. Methods include:
- Preparative HPLC : Separates diastereomers with minor structural differences (e.g., resolving 2:1 mixtures of N-cyclopropyl derivatives) .
- Chiral chromatography : Uses chiral stationary phases (e.g., amylose-based columns) for enantiomer separation.
- Crystallization : Exploits differential solubility of diastereomeric salts (e.g., using tartaric acid derivatives). Evidence shows that diastereomer ratios vary with reaction conditions (e.g., 70:30 vs. 30:70 NMR purity in automated syntheses) , necessitating post-synthetic purification.
Q. How can reaction conditions be optimized to improve yields of spirocyclic amines?
Yield optimization involves:
- Solvent selection : Polar aprotic solvents (e.g., MeCN) enhance nucleophilicity in cyclization steps .
- Temperature control : Lower temperatures reduce side reactions (e.g., epimerization).
- Catalyst screening : Lewis acids like BF-OEt accelerate imine formation in multicomponent reactions . For example, adjusting resin loading in iSnAP-based syntheses improved yields from 3% to 41% for specific diastereomers . Statistical design of experiments (DoE) can systematically identify optimal parameters .
Q. What computational approaches predict the biological activity of this compound derivatives?
- Molecular docking : Models interactions with target proteins (e.g., kinases) using software like AutoDock or Schrödinger.
- QSAR modeling : Correlates substituent electronic properties (Hammett σ values) with bioactivity .
- DFT calculations : Predicts stability of spirocyclic conformers and reaction transition states . For instance, docking studies on benzothiazole-substituted analogs revealed hydrogen-bonding interactions with active-site residues, guiding lead optimization .
Methodological Considerations
- Contradiction analysis : Discrepancies in reported yields (e.g., 18% vs. 41% for similar reactions) may arise from solvent purity, catalyst aging, or stereochemical drift during workup . Cross-validation using LC-MS and H NMR integration is recommended.
- Theoretical frameworks : Link synthetic work to broader concepts like Baldwin’s rules (for cyclization feasibility) or Curtin-Hammett kinetics (for diastereomer control) .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
